REACTION_CXSMILES
|
[CH2:1]([Li])[CH2:2][CH2:3][CH3:4].COCCO[AlH2-]O[CH2:13][CH2:14][O:15]C.[Na+].C[CH:19](O)[CH2:20][CH3:21].Cl.[CH3:24]CCCCC>C1COCC1.C1(C)C=CC=CC=1>[CH3:4][C:3]1[CH2:2][CH2:1][CH2:24][C:20]([CH3:19])([CH3:21])[C:13]=1[CH:14]=[O:15] |f:1.2|
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
under stirring for 45 mn
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After having been left at 15° during 5 mn, there
|
Type
|
TEMPERATURE
|
Details
|
The temperature of the mixture was then raised to 40° and, at this temperature, it
|
Type
|
WAIT
|
Details
|
was left
|
Type
|
ADDITION
|
Details
|
were rapidly added
|
Type
|
EXTRACTION
|
Details
|
an extraction
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a residue which
|
Type
|
DISTILLATION
|
Details
|
on distillation in a bulb apparatus
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(CCC1)(C)C)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.74 g | |
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([Li])[CH2:2][CH2:3][CH3:4].COCCO[AlH2-]O[CH2:13][CH2:14][O:15]C.[Na+].C[CH:19](O)[CH2:20][CH3:21].Cl.[CH3:24]CCCCC>C1COCC1.C1(C)C=CC=CC=1>[CH3:4][C:3]1[CH2:2][CH2:1][CH2:24][C:20]([CH3:19])([CH3:21])[C:13]=1[CH:14]=[O:15] |f:1.2|
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
under stirring for 45 mn
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After having been left at 15° during 5 mn, there
|
Type
|
TEMPERATURE
|
Details
|
The temperature of the mixture was then raised to 40° and, at this temperature, it
|
Type
|
WAIT
|
Details
|
was left
|
Type
|
ADDITION
|
Details
|
were rapidly added
|
Type
|
EXTRACTION
|
Details
|
an extraction
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a residue which
|
Type
|
DISTILLATION
|
Details
|
on distillation in a bulb apparatus
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(CCC1)(C)C)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.74 g | |
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |